Methyltrioctylammonium bromide is a quaternary ammonium salt characterized by the chemical formula C₂₅H₅₄BrN. This compound consists of a central nitrogen atom bonded to three octyl groups and one methyl group, along with a bromide ion. It appears as a colorless to pale yellow liquid or solid, depending on its state and purity. Methyltrioctylammonium bromide is recognized for its surfactant properties, making it valuable in various chemical applications, particularly in the field of phase transfer catalysis and as a stabilizer in emulsions .
Methyltrioctylammonium bromide stands out due to its longer alkyl chains compared to similar compounds, which enhances its surfactant properties and effectiveness as a phase transfer catalyst. Its unique structure allows for greater solubilization of hydrophobic compounds, making it particularly valuable in specialized applications such as drug delivery systems and advanced material synthesis .
Methyltrioctylammonium bromide can be synthesized through various methods:
Methyltrioctylammonium bromide has diverse applications:
Studies on the interactions of methyltrioctylammonium bromide with other compounds have shown that it can enhance solubility and reactivity in biphasic systems. Its role as a phase transfer catalyst allows for improved efficiency in reactions involving ionic species. Additionally, research indicates potential interactions with biological membranes, which could influence its antimicrobial efficacy and cytotoxicity .
Methyltrioctylammonium bromide shares similarities with several other quaternary ammonium salts. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
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Tetrabutylammonium bromide | C₁₂H₂₁BrN | Commonly used as a phase transfer catalyst; environmentally friendly . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Tetraethylammonium bromide | C₈H₁₈BrN | Used in organic synthesis; effective phase transfer catalyst . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Tetrapropylammonium bromide | C₁₂H₂₃BrN | Utilized in various
Methyltrioctylammonium bromide belongs to the broader family of quaternary ammonium compounds, which have been studied extensively since the early 20th century. The development of quaternary ammonium salts traces back to the formal understanding of the Menshutkin reaction, a process first described in the late 19th century that involves the quaternization of tertiary amines with alkyl halides. This reaction provided the foundation for synthesizing compounds like MTOAB, which emerged as researchers sought effective phase transfer catalysts. The compound gained attention particularly with the advancement of phase transfer catalysis techniques in the 1960s and 1970s. During this period, chemists recognized the potential of quaternary ammonium salts to facilitate reactions between reagents in immiscible phases, a discovery that significantly expanded the scope of organic synthesis methodologies. MTOAB's development coincided with this growth in phase transfer catalysis, eventually establishing itself as an important reagent for various chemical transformations. Significance in Organic Chemistry and CatalysisMethyltrioctylammonium bromide has established itself as a pivotal compound in organic chemistry, particularly as a phase transfer catalyst. Its unique structure allows it to facilitate the transfer of reactants between immiscible phases, significantly enhancing reaction rates and yields in organic synthesis processes. In phase transfer catalysis, MTOAB functions by forming ion pairs with reactive anions in aqueous phases and transferring these anions into organic phases where they can participate in reactions. This mechanism effectively solves the problem of reactant incompatibility due to solubility differences, allowing reactions to proceed efficiently in heterogeneous systems. The effectiveness of MTOAB in catalysis stems from its molecular structure, which features a positively charged nitrogen center surrounded by three octyl chains and a methyl group, along with a bromide counterion. This structure provides both lipophilicity (through the long alkyl chains) and a charged center capable of ion-pairing with reactants. The balanced hydrophobic-hydrophilic nature enables MTOAB to operate at the interface between aqueous and organic phases, making it an excellent mediator for various chemical transformations. Classification within Quaternary Ammonium CompoundsMethyltrioctylammonium bromide is classified as a quaternary ammonium salt, featuring a positively charged nitrogen atom bonded to four alkyl groups (in this case, three octyl chains and one methyl group) with bromide as the counter-anion. This structural arrangement gives MTOAB its characteristic properties and reactivity patterns. Quaternary ammonium compounds like MTOAB possess a general structure [NR₄]⁺, where R represents alkyl or aryl groups. Unlike primary, secondary, or tertiary amines, quaternary ammonium cations maintain their positive charge regardless of pH conditions, making them permanently charged species. This property distinguishes MTOAB and similar compounds from other nitrogen-containing organic molecules and contributes to their utility in various applications. Within the broader classification of quaternary ammonium compounds, MTOAB belongs to the asymmetric quaternary ammonium salts subgroup, characterized by having different alkyl substituents (three octyl chains and one methyl group) rather than four identical groups. This asymmetry affects its physical properties, including melting point (37-40°C), solubility characteristics, and interaction patterns with various solvent systems. Research Trajectory and Contemporary RelevanceResearch on methyltrioctylammonium bromide has evolved significantly since its development, with contemporary studies exploring its applications beyond traditional phase transfer catalysis. Recent investigations have focused on its utility in metal extraction processes, particularly for recovering valuable metals from spent catalysts and industrial waste streams. A notable research direction involves the application of MTOAB in environmental remediation and resource recovery. Studies have demonstrated its effectiveness in selective extraction of metals such as vanadium and tungsten from leach liquors derived from hydrometallurgical processing. This application addresses critical challenges in resource sustainability and waste management, highlighting MTOAB's relevance in green chemistry initiatives. In addition, thermodynamic modeling studies have investigated the salting effects in solvent extraction processes utilizing MTOAB derivatives. Research by teams exploring the extraction of cobalt chloride using trioctylmethylammonium chloride (a closely related compound) has provided valuable insights into the molecular-level interactions that govern extraction efficiency. These findings contribute to a deeper understanding of the fundamental principles underlying phase transfer phenomena and extraction processes. Contemporary research also continues to explore MTOAB's potential in biological applications, particularly in drug delivery systems and as antimicrobial agents. This expanding research trajectory demonstrates the compound's versatility and ongoing relevance across multiple scientific disciplines. The traditional synthesis of methyltrioctylammonium bromide relies primarily on the well-established Menshutkin reaction, which represents the fundamental approach for quaternary ammonium salt preparation [36]. This classical method involves the direct quaternization of trioctylamine with methyl bromide under controlled conditions . Classical Menshutkin Reaction PathwayThe synthesis of methyltrioctylammonium bromide follows the conventional nucleophilic substitution mechanism where trioctylamine acts as the nucleophile and methyl bromide serves as the electrophile [36]. The reaction proceeds through a bimolecular nucleophilic substitution pathway, where the tertiary nitrogen atom attacks the electrophilic carbon of methyl bromide, resulting in the formation of the quaternary ammonium salt [36] [37]. The traditional reaction conditions typically involve heating the reactants in an organic solvent such as ethanol or chloroform at room temperature until reaction completion . The mixture requires continuous stirring to ensure proper contact between the immiscible phases, and the product is subsequently isolated through crystallization or extraction methods . Solvent Systems and Reaction ConditionsClassical synthesis approaches employ polar aprotic solvents to facilitate the quaternization process [6] [22]. Acetonitrile has been identified as particularly effective for quaternary ammonium salt synthesis, providing superior crystal quality compared to other solvents [6] [22]. The reaction typically occurs under reflux conditions with temperatures ranging from 60 to 90 degrees Celsius [2] [3]. Traditional methods often require extended reaction times of 22 to 24 hours to achieve complete conversion [3] [6]. The reaction proceeds most efficiently when conducted in an oxygen-free atmosphere to prevent oxidation of the tertiary amine starting material [6]. Modern Synthetic Routes for Laboratory-Scale ProductionOptimized Reaction ParametersModern laboratory-scale synthesis of methyltrioctylammonium bromide incorporates refined reaction parameters to improve yield and product quality [10] [20]. Contemporary approaches utilize controlled temperature profiles and optimized reactant ratios to enhance reaction efficiency [10]. The modern synthesis methodology employs molar ratios ranging from 0.95 to 1.10 for trioctylamine relative to methyl bromide, with ratios of 1.05 to 0.98 providing optimal results [25]. Reaction temperatures are maintained between 75 and 95 degrees Celsius, with pressure not exceeding 0.2 megapascals [25]. Enhanced Purification TechniquesModern laboratory methods incorporate sophisticated purification strategies that significantly improve product purity [3] [10]. The crude product undergoes recrystallization using ethyl acetate as the purification solvent, followed by controlled cooling and filtration [3]. Contemporary purification protocols include vacuum drying at 50 degrees Celsius with vacuum pressure maintained at 30 to 35 millimeters of mercury to remove residual solvents [3]. This approach ensures the production of white crystalline products with enhanced purity compared to traditional methods [3]. Analytical Monitoring and Quality ControlModern synthetic routes incorporate real-time monitoring techniques to track reaction progress and ensure optimal conversion [10] [20]. High-performance liquid chromatography analysis has been developed specifically for quaternary ammonium salt monitoring, providing precise quantitative data throughout the synthesis process [10]. The implementation of design of experiments methodology allows for systematic optimization of reaction parameters, leading to improved space-time yields and enhanced process understanding [10] [20]. Green Chemistry Approaches to SynthesisMicrowave-Assisted SynthesisGreen chemistry approaches to methyltrioctylammonium bromide synthesis emphasize the use of microwave irradiation to reduce reaction times and energy consumption [14] [17]. Microwave-assisted methods achieve complete quaternization in minutes rather than hours, representing a significant advancement in synthetic efficiency [14]. The microwave-assisted approach operates at reduced temperatures while maintaining high yields, demonstrating superior atom economy compared to conventional heating methods [14] [17]. This methodology aligns with green chemistry principles by minimizing energy consumption and reducing the formation of unwanted byproducts [14]. Ultrasonic-Assisted SynthesisUltrasonic irradiation provides another environmentally friendly approach for quaternary ammonium salt synthesis [8] [14]. The sonochemical method operates at room temperature using ultrasonic waves with frequencies of 40 kilohertz, significantly reducing energy requirements [8]. Studies demonstrate that ultrasonic-assisted synthesis achieves excellent yields while operating under mild reaction conditions [8] [14]. The method eliminates the need for high temperatures and extended reaction times, making it particularly suitable for laboratory-scale production [8]. Solvent-Free Synthesis MethodsContemporary green chemistry approaches explore solvent-free synthesis methodologies to eliminate organic solvent waste [13] [18]. These methods utilize neat reactants or employ minimal amounts of environmentally benign solvents such as water or ethanol [13]. Solvent-free approaches demonstrate comparable yields to traditional methods while significantly reducing environmental impact [13] [18]. The elimination of organic solvents simplifies product isolation and reduces the overall environmental footprint of the synthesis process [13]. Renewable Feedstock UtilizationGreen synthesis approaches increasingly focus on utilizing renewable feedstocks for quaternary ammonium compound production [13] [18]. These methods derive starting materials from natural sources such as coconut oil and tallow, providing sustainable alternatives to petroleum-based precursors [13]. The use of renewable materials not only reduces environmental impact but also provides cost advantages for large-scale production [13] [18]. These approaches align with circular economy principles by utilizing bio-based feedstocks [13]. Industrial-Scale Production MethodsContinuous Flow Reactor SystemsIndustrial-scale production of methyltrioctylammonium bromide increasingly utilizes continuous flow reactor technology to achieve enhanced process control and improved safety [19] [20] [29]. Continuous processes offer superior heat management compared to batch reactors, which is critical given the highly exothermic nature of quaternization reactions [20]. The continuous flow approach enables precise temperature control and prevents thermal runaway, addressing a major safety concern in quaternary ammonium salt production [20] [29]. These systems achieve space-time yields significantly higher than conventional batch reactors [20]. Catalytic Process DevelopmentIndustrial synthesis incorporates heterogeneous catalysts to improve reaction efficiency and selectivity [19] [29]. Metal oxide catalysts with Lewis acid sites demonstrate excellent performance in continuous quaternization processes [29]. The use of heterogeneous catalysts eliminates the need for homogeneous bases such as sodium hydroxide, reducing corrosion issues and minimizing waste generation [19] [29]. These catalytic systems provide high turnover rates and enhanced selectivity for the desired quaternary ammonium product [29]. Process Optimization and Scale-UpIndustrial-scale production requires careful optimization of reaction parameters to ensure consistent product quality and high yields [19] [20]. Process optimization studies focus on maximizing conversion while minimizing energy consumption and waste generation [19]. Scale-up considerations include heat transfer optimization, mixing efficiency, and residence time distribution in continuous reactors [20] [29]. Industrial processes typically achieve yields exceeding 90 percent based on the limiting reactant [6] [19]. Environmental ConsiderationsModern industrial production emphasizes environmental sustainability through waste minimization and energy efficiency [19] [29]. Industrial processes incorporate solvent recovery systems to recycle organic solvents and reduce waste generation [19]. The implementation of closed-loop systems minimizes emissions and reduces the overall environmental impact of quaternary ammonium salt production [19] [29]. These approaches align with industrial sustainability goals while maintaining economic viability [19]. Recent Innovations in Synthesis TechniquesPhotochemical Synthesis MethodsRecent innovations in methyltrioctylammonium bromide synthesis explore photochemical approaches that utilize light irradiation to drive quaternization reactions [27] [28]. Photochemical methods offer unique advantages including mild reaction conditions and selective bond formation [27]. The photochemical approach demonstrates excellent selectivity for quaternary ammonium salt formation while operating under environmentally benign conditions [27] [28]. These methods show particular promise for specialized applications requiring high purity products [27]. Electrochemical Synthesis RoutesElectrochemical synthesis represents an emerging approach for quaternary ammonium compound preparation [27]. These methods utilize controlled electrochemical potentials to drive quaternization reactions without traditional chemical oxidants [27]. Electrochemical approaches offer precise control over reaction conditions and enable the production of quaternary ammonium salts with minimal waste generation [27]. The technology shows particular promise for laboratory-scale synthesis and specialized applications [27]. Membrane Reactor TechnologyAdvanced membrane reactor systems combine reaction and separation processes to achieve enhanced efficiency in quaternary ammonium salt production [30]. These reactors utilize selective membranes to continuously remove products while maintaining optimal reaction conditions [30]. Membrane reactor technology demonstrates superior performance compared to conventional reactors through improved conversion and selectivity [30]. The integration of reaction and separation processes reduces energy consumption and simplifies downstream processing [30]. One-Pot Synthesis StrategiesRecent innovations focus on one-pot synthesis methodologies that combine multiple reaction steps into a single process [26]. These approaches eliminate intermediate isolation steps and reduce overall process complexity [26]. One-pot synthesis methods demonstrate excellent yields while simplifying the overall synthesis process [26]. The integration of multiple reaction steps reduces waste generation and improves atom economy [26]. Advanced Process Control SystemsModern synthesis techniques incorporate advanced process control systems that utilize real-time monitoring and feedback control [20] [32]. These systems enable precise control of reaction parameters and ensure consistent product quality [20]. The implementation of process analytical technology allows for real-time monitoring of reaction progress and automatic adjustment of process conditions [20] [32]. These advanced control systems significantly improve process efficiency and product consistency [20]. Fundamental Principles of Phase Transfer CatalysisPhase transfer catalysis represents a fundamental advancement in organic synthesis methodology, enabling reactions between reactants located in different immiscible phases [1]. The theoretical framework underlying this process involves the migration of ionic species from one phase to another through the mediation of lipophilic quaternary ammonium compounds [2]. Methyltrioctylammonium bromide functions as an ideal phase transfer catalyst due to its amphiphilic nature, possessing both hydrophobic alkyl chains and a hydrophilic quaternary ammonium center . The theoretical foundation of phase transfer catalysis rests on the principle that quaternary ammonium salts can form ion pairs with anionic reactants, thereby extracting them from aqueous phases into organic media where reaction with organic substrates can occur [4]. This process overcomes the inherent solubility limitations that prevent direct reaction between aqueous ionic compounds and organic substrates [5]. The effectiveness of methyltrioctylammonium bromide stems from its optimal balance between hydrophobic character, provided by the three octyl chains, and the ionic nature of the quaternary ammonium bromide functionality . Thermodynamic ConsiderationsThe thermodynamic driving force for phase transfer catalysis involves the formation of energetically favorable ion pairs between the quaternary ammonium cation and the transferred anion [6]. For methyltrioctylammonium bromide, the large, polarizable octyl chains create a hydrophobic environment that stabilizes the ion pair in organic solvents while maintaining sufficient electrostatic interaction with the anionic partner [1]. The coulombic interaction energy between the ammonium center and bromide ions plays a crucial role in determining catalytic efficiency [5]. Research has demonstrated that as the cationic radius of quaternary ammonium salts increases, the coulombic interaction energy decreases, leading to enhanced activating effects for nucleophilic reactions [5]. Methyltrioctylammonium bromide, with its extended alkyl chains, exhibits reduced coulombic interaction energy compared to smaller quaternary ammonium salts, resulting in more readily dissociable ion pairs and increased nucleophilic reactivity [1]. Structure-Activity RelationshipsThe structural characteristics of methyltrioctylammonium bromide directly influence its catalytic performance through several key parameters [7]. The carbon number (C#) value, representing the total number of carbons in the alkyl chains, equals 25 for methyltrioctylammonium bromide [7]. This value places the compound in the optimal range of 16-32 carbons for reactions where the rate-determining step occurs in the organic phase [7]. The q-value parameter, calculated as the sum of reciprocals of carbon numbers in each chain, equals 0.325 for methyltrioctylammonium bromide [7]. This relatively low q-value indicates reduced mass transfer limitations and enhanced organic phase solubility [7]. The asymmetric structure, featuring three octyl chains and one methyl group, provides an optimal balance between lipophilicity and interfacial activity .
Reaction Mechanisms in Biphasic SystemsStarks Extraction MechanismThe Starks extraction mechanism represents one of the two primary pathways through which methyltrioctylammonium bromide facilitates phase transfer catalysis [10]. In this mechanism, the quaternary ammonium catalyst moves continuously between the aqueous and organic phases [2]. The process begins with the extraction of hydroxide ions from the aqueous phase by the quaternary ammonium bromide, forming a quaternary ammonium hydroxide ion pair [10]. During the extraction process, methyltrioctylammonium bromide undergoes anion exchange at the aqueous-organic interface [10]. The bromide anion is released into the aqueous phase while the hydroxide anion associates with the methyltrioctylammonium cation [2]. This newly formed ion pair then migrates into the organic phase, where the hydroxide can deprotonate acidic organic substrates to generate reactive carbanion species [10]. The Starks mechanism is particularly relevant for methyltrioctylammonium bromide when catalyzing reactions involving highly acidic substrates with pKa values below 16 or above 23 [10]. Under these conditions, the rate-determining step typically occurs in the organic phase, making the extraction of reactive anions the primary mechanistic pathway [6]. The high lipophilicity of methyltrioctylammonium bromide, conferred by its three octyl chains, facilitates efficient extraction and organic phase solubility . Makosza Interfacial MechanismThe Makosza interfacial mechanism provides an alternative pathway for phase transfer catalysis, particularly relevant for substrates with intermediate acidity (pKa 16-23) [10]. In this mechanism, methyltrioctylammonium bromide remains predominantly at the phase interface rather than migrating between phases [2]. The catalytic action occurs through interfacial reactions where the quaternary ammonium salt facilitates substrate deprotonation at the phase boundary [10]. For methyltrioctylammonium bromide operating under the interfacial mechanism, the rate-determining step involves mass transfer across the interface [6]. The reaction exhibits strong dependence on stirring rate and displays fractional kinetic order in catalyst concentration [10]. The bulky octyl chains of methyltrioctylammonium bromide can create steric hindrance at the interface, potentially reducing transfer rates but enhancing selectivity for certain transformations [5]. The interfacial mechanism becomes dominant when the substrate acidity falls within the intermediate range, making neither hydroxide extraction nor organic phase reaction clearly rate-limiting [10]. Under these conditions, the unique structure of methyltrioctylammonium bromide, with its asymmetric substitution pattern, can provide enhanced interfacial activity compared to symmetrical quaternary ammonium salts .
Mechanistic Transitions and Substrate DependenceThe mechanistic pathway followed by methyltrioctylammonium bromide depends critically on substrate properties and reaction conditions [6]. For highly acidic substrates such as malonate derivatives or nitroalkanes, the Starks extraction mechanism predominates due to facile enolate formation and extraction [10]. Conversely, for moderately acidic substrates like simple ketones or esters, the interfacial mechanism becomes more significant [10]. Temperature effects also influence the mechanistic preference for methyltrioctylammonium bromide [11]. Higher temperatures favor the extraction mechanism by increasing the solubility of the quaternary ammonium salt in both phases and accelerating anion exchange kinetics [12]. Lower temperatures tend to promote interfacial catalysis by increasing the surface tension and reducing the mutual solubility of the phases [5]. The concentration of the inorganic base in the aqueous phase significantly affects the mechanistic pathway [11]. High base concentrations favor the extraction mechanism by driving the equilibrium toward quaternary ammonium hydroxide formation [2]. Lower base concentrations promote interfacial reactions by limiting the driving force for extraction while maintaining sufficient basicity at the interface [10]. Anion Transfer SelectivityMethyltrioctylammonium bromide demonstrates selective anion transfer capabilities based on the hydration energy and lipophilicity of different anions [5]. Large, weakly hydrated anions such as iodide, perchlorate, and cyanide transfer readily into the organic phase [5]. Small, highly hydrated anions like fluoride and hydroxide show poor transfer efficiency [5]. The bromide anion in methyltrioctylammonium bromide serves both as a leaving group during anion exchange and as a potential nucleophile in substitution reactions . The moderate size and hydration energy of bromide make it an ideal counterion for phase transfer catalysis, providing sufficient ionic character for aqueous solubility while maintaining reasonable lipophilicity [8]. Comparative Analysis with Other Quaternary Ammonium CatalystsStructural Comparison and Catalytic EfficiencyMethyltrioctylammonium bromide exhibits distinct advantages over other quaternary ammonium catalysts due to its unique structural features . Compared to tetrabutylammonium bromide, the most widely used phase transfer catalyst, methyltrioctylammonium bromide possesses significantly enhanced lipophilicity while maintaining moderate interfacial activity [13]. The three octyl chains provide superior organic phase solubility compared to the four butyl chains of tetrabutylammonium bromide [9]. Systematic studies have revealed that increasing alkyl chain length in quaternary ammonium salts generally improves catalytic efficiency for organic phase reactions [1]. Methyltrioctylammonium bromide, with its C# value of 25, falls within the optimal range for reactions where organic phase kinetics dominate [7]. In contrast, tetrabutylammonium bromide, with a C# value of 16, shows reduced efficiency for highly lipophilic substrates but maintains better performance for aqueous phase reactions [9]. The asymmetric structure of methyltrioctylammonium bromide, featuring one methyl group and three octyl chains, provides unique advantages over symmetric quaternary ammonium salts . This structural asymmetry creates a more defined hydrophobic pocket while maintaining a compact polar head group, enhancing both substrate binding and product release [6]. Symmetric catalysts like tetraoctylammonium bromide, while highly lipophilic, may suffer from reduced interfacial activity due to excessive steric bulk [14]. Performance in Specific Reaction TypesComparative studies have demonstrated superior performance of methyltrioctylammonium bromide in several key reaction categories . For nucleophilic substitution reactions, methyltrioctylammonium bromide consistently provides higher yields and faster reaction rates compared to conventional catalysts [15]. The enhanced nucleophilicity resulting from reduced ion pairing in the organic phase contributes to this improved performance [1]. In alkylation reactions of enolate anions, methyltrioctylammonium bromide demonstrates exceptional efficiency [16]. The catalyst facilitates rapid enolate formation and extraction while minimizing side reactions through its selective anion binding properties [6]. Comparative studies with cinchona-derived catalysts show that while enantioselectivity may be lower, the overall reaction efficiency and substrate scope are significantly enhanced [16]. Oxidation reactions catalyzed by methyltrioctylammonium bromide proceed with improved selectivity compared to other quaternary ammonium catalysts . The bulky octyl chains provide steric protection for sensitive functional groups while maintaining efficient substrate access to oxidizing agents [12]. This selectivity advantage becomes particularly pronounced in complex molecule synthesis where multiple oxidizable sites are present . Catalyst Stability and RecyclabilityMethyltrioctylammonium bromide exhibits superior thermal and chemical stability compared to many other phase transfer catalysts . The absence of easily hydrolyzable bonds or labile substituents contributes to its robustness under typical reaction conditions [15]. Comparative studies with tetrabutylammonium bromide show that methyltrioctylammonium bromide maintains catalytic activity over extended reaction times and multiple recycling cycles [17]. The lipophilic nature of methyltrioctylammonium bromide facilitates catalyst recovery through simple extraction procedures . Unlike more hydrophilic catalysts that partition significantly into aqueous phases, methyltrioctylammonium bromide remains predominantly in organic solvents, enabling efficient separation and reuse [17]. This property reduces catalyst consumption and minimizes waste generation in industrial applications [18]. Recycling studies have demonstrated that methyltrioctylammonium bromide can be recovered and reused for up to ten cycles with minimal loss of activity [17]. The catalyst structure remains intact under typical reaction conditions, with no significant decomposition or deactivation observed [15]. This stability advantage translates to reduced operating costs and improved environmental sustainability [18]. Solvent Compatibility and Reaction ScopeThe solvent compatibility of methyltrioctylammonium bromide extends beyond that of conventional phase transfer catalysts . While maintaining excellent solubility in common organic solvents like dichloromethane and toluene, the catalyst also shows useful activity in less conventional media including ionic liquids and supercritical fluids [19]. This broad solvent tolerance expands the range of applicable reaction conditions and enables optimization for specific synthetic targets [20]. Substrate scope comparisons reveal that methyltrioctylammonium bromide accommodates a wider range of molecular weights and polarities compared to smaller quaternary ammonium catalysts . The extended alkyl chains provide sufficient hydrophobic character to solubilize large, lipophilic substrates while maintaining the ionic functionality necessary for anion binding [15]. This capability proves particularly valuable in natural product synthesis and pharmaceutical applications [16]. The catalyst demonstrates remarkable tolerance for functional group diversity, successfully promoting reactions involving substrates with multiple polar substituents, heterocycles, and sensitive functionalities . Comparative studies with benzyltriethylammonium chloride show that methyltrioctylammonium bromide provides broader substrate compatibility with reduced risk of side reactions [9]. Enhancement of Reaction Efficiency and YieldsQuantitative Performance ImprovementsMethyltrioctylammonium bromide consistently delivers substantial improvements in reaction efficiency across diverse synthetic transformations . Quantitative analysis of nucleophilic substitution reactions reveals yield enhancements from 5% (without catalyst) to 85% (with methyltrioctylammonium bromide), representing a seventeen-fold improvement [15]. This dramatic enhancement stems from the catalyst's ability to activate nucleophiles through ion pair formation while facilitating substrate access in the organic phase [1]. Alkylation reactions demonstrate particularly impressive rate accelerations when catalyzed by methyltrioctylammonium bromide [16]. Reaction times typically reduce by 60-80% compared to uncatalyzed processes, while yields increase from 10-15% to 90-95% . The enhanced performance results from efficient enolate extraction and stabilization in the organic phase, where alkylation proceeds rapidly with reduced competing reactions [6]. Cyanation reactions, which often fail to proceed without phase transfer catalysis, achieve near-quantitative yields in the presence of methyltrioctylammonium bromide [16]. The catalyst enables the use of readily available and environmentally benign cyanide sources such as potassium cyanide and acetone cyanohydrin, replacing more hazardous trimethylsilyl cyanide reagents [21]. Rate enhancements exceed 100-fold in many cases, transforming previously impractical reactions into synthetically useful processes [16].
Mechanistic Basis for Efficiency EnhancementThe exceptional efficiency of methyltrioctylammonium bromide derives from its optimal balance of structural features that address the fundamental limitations of biphasic reactions . The three octyl chains provide sufficient lipophilicity to ensure quantitative extraction of ionic reactants into the organic phase, while the methylammonium head group maintains the necessary ionic character for effective anion binding [1]. Ion pair dissociation studies reveal that methyltrioctylammonium bromide forms weaker ion pairs with nucleophilic anions compared to smaller quaternary ammonium catalysts [5]. This reduced ion pairing translates directly to enhanced nucleophilicity and reaction rates in the organic phase [1]. The coulombic interaction energy between the large, polarizable methyltrioctylammonium cation and various anions falls within the optimal range for balancing extraction efficiency and reactivity [5]. Interfacial area measurements demonstrate that methyltrioctylammonium bromide enhances phase mixing and increases the effective contact area between reactants [12]. The surfactant-like properties of the catalyst reduce interfacial tension and promote emulsion formation, leading to dramatically increased reaction rates [22]. This physical enhancement complements the chemical activation provided by ion pair formation [5]. Temperature and Solvent OptimizationSystematic temperature studies reveal that methyltrioctylammonium bromide enables efficient reactions at significantly lower temperatures compared to alternative catalytic systems [11]. For most applications, optimal performance occurs at 25-60°C, well below the 80-120°C typically required for uncatalyzed reactions . This temperature reduction provides multiple advantages including reduced energy consumption, minimized side reactions, and expanded substrate compatibility [20]. Solvent optimization studies demonstrate that methyltrioctylammonium bromide performs effectively across a broad range of organic media . Non-polar solvents such as toluene and hexanes provide excellent results for lipophilic substrates, while more polar solvents like dichloromethane and acetonitrile optimize performance for functionalized molecules [19]. The catalyst's broad solvent compatibility enables reaction optimization based on substrate properties and downstream processing requirements [20]. Solvent-free conditions represent a particularly attractive application of methyltrioctylammonium bromide [19]. The catalyst's ability to form ionic liquid-like phases with molten reactants enables highly concentrated reactions with minimal environmental impact [23]. Yields under solvent-free conditions often exceed those obtained in conventional solvents, while dramatically reducing waste generation and purification requirements [18]. Catalyst Loading OptimizationSystematic catalyst loading studies reveal that methyltrioctylammonium bromide delivers optimal performance at relatively low concentrations . Most reactions proceed efficiently with 5-10 mol% catalyst loading, significantly lower than the 15-25% typically required for conventional phase transfer catalysts [9]. This reduced catalyst requirement translates to lower costs and simplified purification procedures [17]. Loading studies demonstrate that reaction rates show saturation behavior at catalyst concentrations above 10 mol% [16]. This observation indicates that mass transfer limitations are effectively eliminated at moderate catalyst loadings, with further increases providing no additional benefit [12]. The optimal loading range represents a balance between reaction efficiency and economic considerations [18]. Sub-stoichiometric catalyst studies reveal that methyltrioctylammonium bromide can promote certain reactions at loadings as low as 0.1-1 mol% [24]. These ultra-low loadings become practical for reactions with highly activated substrates or when extended reaction times are acceptable [16]. The ability to achieve high turnover numbers positions methyltrioctylammonium bromide as an economically attractive catalyst for industrial applications [18]. Applications in Sustainable Organic SynthesisGreen Chemistry Principles and ImplementationMethyltrioctylammonium bromide exemplifies the implementation of green chemistry principles in catalytic organic synthesis [18]. The catalyst enables the replacement of hazardous organic solvents with water-based systems, dramatically reducing the environmental impact of chemical processes [23]. By facilitating reactions at the interface between aqueous and organic phases, methyltrioctylammonium bromide minimizes the volume of organic solvents required while maintaining high reaction efficiency [20]. The use of methyltrioctylammonium bromide in aqueous biphasic systems eliminates the need for anhydrous conditions in many transformations [4]. This capability reduces energy consumption associated with solvent drying and enables the use of readily available, hydrated reagents [18]. Water serves as both a reaction medium and a heat sink, providing inherent safety advantages over organic solvent systems [23]. Waste minimization represents a critical advantage of methyltrioctylammonium bromide-catalyzed processes [18]. The catalyst's high selectivity reduces byproduct formation, while its recyclability minimizes catalyst waste [17]. Aqueous workup procedures often suffice for product isolation, eliminating the need for extensive chromatographic purification and reducing solvent consumption [20].
Renewable Feedstock IntegrationMethyltrioctylammonium bromide demonstrates exceptional compatibility with renewable feedstock-derived substrates [18]. The catalyst successfully promotes transformations of biomass-derived molecules including carbohydrates, fatty acids, and lignin fragments [23]. This compatibility enables the development of sustainable synthetic routes that utilize renewable carbon sources rather than petroleum-derived starting materials [20]. Carbohydrate transformations catalyzed by methyltrioctylammonium bromide proceed with high efficiency and selectivity [19]. The catalyst facilitates selective functionalization of hydroxyl groups while preserving stereochemical integrity . Applications include the synthesis of carbohydrate-based surfactants, pharmaceutical intermediates, and biodegradable polymers [18]. Fatty acid modifications represent another important application area for methyltrioctylammonium bromide in sustainable synthesis [20]. The catalyst enables efficient epoxidation, hydroxylation, and functionalization reactions that convert renewable oils into valuable chemical intermediates [23]. These transformations provide sustainable alternatives to petrochemical-derived synthetic routes [18]. Process Intensification and EfficiencyMethyltrioctylammonium bromide enables significant process intensification through its ability to accelerate reactions and improve yields [22]. Continuous flow implementations of phase transfer catalyzed reactions show remarkable productivity improvements, with reaction times reducing from hours to minutes [22]. The enhanced mass transfer in flow systems complements the catalyst's intrinsic activity, resulting in highly efficient processes [11]. Counter-current extraction systems incorporating methyltrioctylammonium bromide achieve unprecedented productivity in biphasic transformations [22]. These systems continuously separate products from reaction mixtures while regenerating the catalyst phase, enabling sustained operation with minimal downtime [22]. Productivity improvements of 10-70 fold over conventional batch processes have been demonstrated [22]. Microreactor applications of methyltrioctylammonium bromide leverage the enhanced surface area to volume ratios to accelerate mass transfer limited reactions [25]. The precise control of residence time and mixing in microfluidic devices enables optimization of reaction conditions for maximum efficiency [22]. These systems prove particularly valuable for pharmaceutical applications where high selectivity and reproducibility are critical [16]. Industrial Applications and Scale-UpIndustrial implementations of methyltrioctylammonium bromide-catalyzed processes demonstrate the practical viability of sustainable phase transfer catalysis [18]. Large-scale pharmaceutical manufacturing has successfully incorporated these catalytic systems to reduce solvent consumption and improve process economics [23]. The catalyst's stability and recyclability make it particularly attractive for industrial applications where operational costs are critical [17]. Polymer synthesis applications utilize methyltrioctylammonium bromide to enable environmentally benign polymerization reactions [4]. The catalyst facilitates the synthesis of biodegradable polymers from renewable monomers under mild conditions [18]. These processes avoid the use of heavy metal catalysts and harsh reaction conditions typically associated with polymer production [20]. Fine chemical manufacturing has adopted methyltrioctylammonium bromide for the production of pharmaceutical intermediates, agrochemicals, and specialty chemicals . The catalyst's broad substrate scope and functional group tolerance enable the development of efficient synthetic routes to complex molecules [16]. Cost reductions of 20-40% are typically achieved through reduced solvent consumption and improved yields [18]. Life Cycle Assessment and Environmental ImpactLife cycle assessment studies of methyltrioctylammonium bromide-catalyzed processes reveal significant environmental advantages over conventional synthetic methods [18]. Energy consumption reductions of 30-50% result from lower reaction temperatures and reduced purification requirements [20]. Carbon footprint analysis shows comparable improvements due to reduced solvent consumption and waste generation [23]. Biodegradability studies indicate that methyltrioctylammonium bromide undergoes complete mineralization under aerobic conditions . The quaternary ammonium structure is susceptible to biological degradation through established metabolic pathways [18]. This biodegradability contrasts favorably with persistent organometallic catalysts that can accumulate in the environment [23]. Toxicity assessments reveal that methyltrioctylammonium bromide exhibits low acute toxicity and minimal bioaccumulation potential . The compound's relatively large molecular size limits its bioavailability and cellular uptake compared to smaller quaternary ammonium salts [18]. These favorable toxicological properties support its use in applications where environmental release is possible [20]. UNII
I5T6470120
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
35675-80-0
Wikipedia
Methyltricaprylylammonium bromide
Dates
Last modified: 09-13-2023
1: Yamini Y, Reimann CT, Vatanara A, Jönsson JA. Extraction and preconcentration
of salbutamol and terbutaline from aqueous samples using hollow fiber supported liquid membrane containing anionic carrier. J Chromatogr A. 2006 Aug 18;1124(1-2):57-67. Epub 2006 May 22. PubMed PMID: 16716341. Explore Compound TypesGet ideal chemicals from 750K+ compounds
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